Cas no 1897869-01-0 (1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine)

1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine
- EN300-1945756
- 1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine
- 1897869-01-0
-
- Inchi: 1S/C10H11F3N2/c11-10(12,13)7-2-5-15-6-8(7)9(14)3-1-4-9/h2,5-6H,1,3-4,14H2
- InChI Key: CQALCMIUXAIDFU-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=CC=1C1(CCC1)N)(F)F
Computed Properties
- Exact Mass: 216.08743285g/mol
- Monoisotopic Mass: 216.08743285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 1.3
1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945756-10.0g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1945756-0.5g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1945756-1g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1945756-0.1g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1945756-1.0g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1945756-0.25g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1945756-5.0g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1945756-10g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1945756-0.05g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1945756-2.5g |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine |
1897869-01-0 | 2.5g |
$2631.0 | 2023-09-17 |
1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Additional information on 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine
1-4-(Trifluoromethyl)pyridin-3-ylcyclobutan-1-amine: A Comprehensive Overview
The compound with CAS No. 1897869-01-0, commonly referred to as 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of cyclobutanamine, where the cyclobutane ring is substituted with an amino group at position 1 and a pyridine ring at position 4. The pyridine ring itself is substituted with a trifluoromethyl group at position 3, which imparts unique electronic and steric properties to the molecule. The combination of these structural features makes this compound a promising candidate for various applications, particularly in drug discovery and material science.
Recent studies have highlighted the potential of 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine as a building block in medicinal chemistry. Its ability to act as a rigid and strained bicyclic system has been exploited in the design of bioactive molecules. For instance, researchers have demonstrated that this compound can serve as a scaffold for constructing inhibitors of protein kinases, which are key targets in cancer therapy. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the molecule's ability to interact with biological targets, thereby increasing its potency and selectivity.
In addition to its pharmacological applications, 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine has also been studied for its role in organic synthesis. The cyclobutane ring, being highly strained, provides an excellent platform for various ring-opening reactions. These reactions can lead to the formation of complex molecular architectures that are otherwise difficult to synthesize. Furthermore, the pyridine moiety in the molecule can participate in hydrogen bonding and π-interactions, making it suitable for supramolecular chemistry applications.
From a synthetic perspective, the preparation of 1-4-(trifluoromethyl)pyridin-3-ylcyclobutan-1-amine involves a multi-step process that typically begins with the synthesis of the pyridine derivative. The trifluoromethyl substitution is often achieved through electrophilic aromatic substitution or via palladium-catalyzed coupling reactions. Once the pyridine ring is functionalized, it is coupled with a cyclobutane derivative using methods such as Suzuki-Miyaura cross-coupling or nucleophilic substitution. The resulting product is then purified using chromatographic techniques to ensure high purity and stability.
The physical properties of 1897869-01-0 are also worth noting. Its molecular weight is approximately 255 g/mol, and it exists as a solid under standard conditions. The compound has a melting point around 220°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various laboratory settings, including high-throughput screening assays and analytical techniques like NMR spectroscopy.
Looking ahead, the future of 1897869-01-0 lies in its potential to contribute to the development of novel therapeutic agents. With ongoing advancements in computational chemistry and artificial intelligence-driven drug design, this compound could serve as a lead molecule for discovering new treatments for diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, its unique structural features may enable its use in developing advanced materials with tailored electronic properties.
In conclusion, 1897869-01-0, or 1-(4-trifluoromethylpyridin3yl)cyclobutaneamine, represents a valuable addition to the arsenal of compounds available for chemical research and development. Its versatile structure and promising biological activity make it an attractive target for further investigation across multiple disciplines.
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